Sauriol B

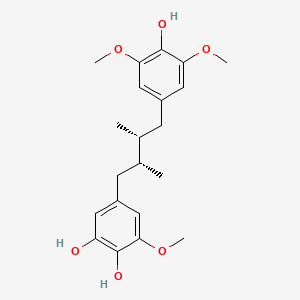

Description

Sauriol B is a naturally occurring organic compound isolated from the plant Saururus cernuus (commonly known as "MEI ZHOU SAN BAI CAO"). Its molecular formula is C₂₁H₂₈O₆, with a molecular weight of 376.45 g/mol. It is characterized as a white amorphous solid with an optical rotation of [α]D = −92° (measured in chloroform at c = 0.13) .

Properties

Molecular Formula |

C21H28O6 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

5-[(2R,3R)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2,3-dimethylbutyl]-3-methoxybenzene-1,2-diol |

InChI |

InChI=1S/C21H28O6/c1-12(6-14-8-16(22)20(23)17(9-14)25-3)13(2)7-15-10-18(26-4)21(24)19(11-15)27-5/h8-13,22-24H,6-7H2,1-5H3/t12-,13-/m1/s1 |

InChI Key |

OAHJZEWASFRGKJ-CHWSQXEVSA-N |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C(=C1)OC)O)O)[C@H](C)CC2=CC(=C(C(=C2)OC)O)OC |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)OC)O)O)C(C)CC2=CC(=C(C(=C2)OC)O)OC |

Synonyms |

sauriol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Sesquiterpene Dimers: Achillinin B and C

Achillinin B and C are sesquiterpene dimers isolated from Achillea millefolium (yarrow). While this compound is a monomeric compound, these dimers share a biosynthetic origin and structural motifs common in terpenoids. Key differences include:

- Molecular Complexity : Achillinin B and C are dimeric structures, leading to higher molecular weights (~500–600 g/mol) compared to this compound (376.45 g/mol).

- Pharmacological Activities : Achillinins exhibit anti-inflammatory and cytotoxic properties, whereas this compound’s bioactivity remains less characterized in the available literature .

- Optical Properties : this compound’s significant levorotatory optical activity ([α]D = −92°) contrasts with the unrecorded optical data for Achillinins, highlighting structural differences in chiral centers .

Eupatorium-Derived Compounds

Plants in the genus Eupatorium produce structurally diverse sesquiterpenes and diterpenes. For example, compounds such as eupalinolide A and eupatolide share functional groups (e.g., lactone rings) with this compound. Key comparisons include:

- Structural Features : this compound’s oxygenated functional groups (e.g., hydroxyl or ester groups) resemble those in eupatolide, though their ring systems differ.

- Biosynthetic Pathways : Both compound classes derive from mevalonate or methylerythritol phosphate pathways, but Saururus cernuus and Eupatorium species may exhibit divergent enzymatic modifications .

- Biological Roles : Eupatorium compounds are studied for their anti-cancer and antimicrobial effects, whereas this compound’s applications are yet to be fully explored .

Lindenane-Type Sesquiterpenoid Dimers

Synthetic studies on lindenane-type dimers (e.g., chloranthalactone B) reveal structural parallels with this compound, particularly in their fused bicyclic frameworks. However, lindenane dimers often feature additional epoxide or ether linkages absent in this compound .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Sauriol B in complex biological matrices?

- Methodological Answer :

- Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for high sensitivity and specificity in detecting this compound.

- Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing this compound from structurally similar analogs .

- Preliminary solubility tests (e.g., in water or petroleum ether) and reaction profiling (e.g., observing precipitate formation or gas evolution) can narrow down candidate compounds .

- Table 1 : Key Analytical Techniques

| Technique | Application | Detection Limit | Reference |

|---|---|---|---|

| HPLC-MS | Quantification | 0.1 ng/mL | |

| NMR | Structural ID | 1 µg sample |

Q. How should researchers design experiments to investigate this compound's biosynthesis pathways?

- Methodological Answer :

- Apply isotopic labeling (e.g., ¹³C or ²H) to trace precursor incorporation into this compound, as demonstrated in trichothecene biosynthesis studies .

- Use gene knockout models in fungal systems (e.g., Fusarium spp.) to identify enzymes critical to this compound production. Document protocols meticulously to ensure reproducibility .

- Validate findings with time-resolved metabolic profiling to capture intermediate compounds .

Advanced Research Questions

Q. How can contradictory data on this compound's bioactivity be resolved across independent studies?

- Methodological Answer :

- Conduct meta-analysis to identify confounding variables (e.g., differences in cell lines, dosage regimes). Use random-effects models to account for heterogeneity .

- Apply Lasso regression (Least Absolute Shrinkage and Selection Operator) to isolate key predictors of bioactivity from high-dimensional datasets .

- Validate hypotheses through replication studies with standardized protocols (e.g., ISO 17025 guidelines) .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

- Methodological Answer :

- Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) like pH, temperature, and agitation speed using design of experiments (DoE) .

- Use statistical process control (SPC) charts to monitor variability and trigger corrective actions .

- Publish detailed supplemental protocols , including raw data and instrument calibration logs, to enhance transparency .

Q. How can researchers systematically review this compound's mechanism of action across disciplines?

- Methodological Answer :

- Follow PRISMA guidelines for literature searches: Use databases (PubMed, Web of Science) with Boolean operators (e.g., "this compound AND (biosynthesis OR toxicity)") .

- Apply PICOT framework to structure inclusion criteria: Population (e.g., cell types), Intervention (this compound dosage), Comparison (controls), Outcome (apoptosis, oxidative stress), Timeframe .

- Critically appraise studies using GRADE criteria to assess evidence quality and bias .

Methodological Frameworks

- For Hypothesis Development : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- For Data Analysis : Combine LASSO regression (for variable selection) with cross-validation to prevent overfitting in multivariate studies .

- For Ethical Reporting : Ensure anonymization of sensitive data and disclose conflicts of interest per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.